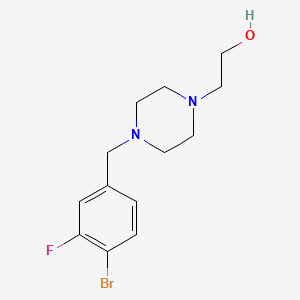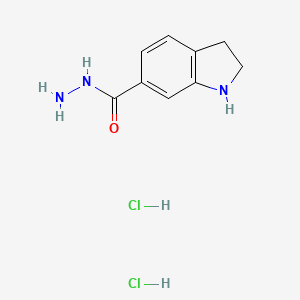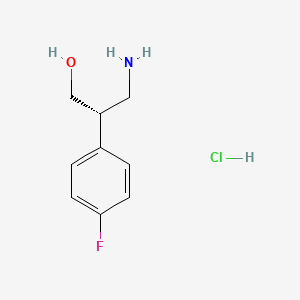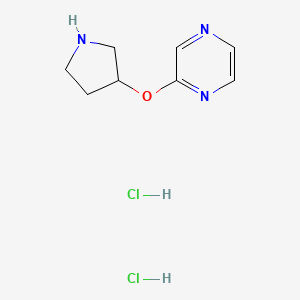![molecular formula C15H15ClN2 B1408321 [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine CAS No. 1776570-49-0](/img/structure/B1408321.png)
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine
Vue d'ensemble
Description
5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine (5-CPMA) is an organochlorine compound that has recently been studied for its potential applications in scientific research. It is a synthetic compound that is derived from the cyclopropyl group of compounds and is composed of a pyridine ring and a chlorophenyl group. 5-CPMA has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as well as its potential to be used as a drug.
Applications De Recherche Scientifique
Analgesic Activity
Research on pyridine-based heterocyclic derivatives, such as 4-(5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine, has shown promising analgesic properties. These compounds have demonstrated effectiveness in various pain-inducing tests, partially mediated through interactions with nicotinic receptors (Nigade, Chavan, & Deodhar, 2010).
Anticancer and Antimicrobial Properties
Certain pyridine-clubbed oxazole and pyrazoline derivatives have shown significant anticancer and antimicrobial activities. These properties have been confirmed through in vitro studies against various pathogenic strains and cancer cell lines, indicating their potential as therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial and Antifungal Activities
Diphenyl 1-(pyridin-3-yl)ethylphosphonates, a class of compounds related to pyridine derivatives, have shown high antimicrobial activities against various bacteria and fungi. They also demonstrate significant anticancer activities against specific cancer cell lines, indicating a broad spectrum of potential applications (Abdel-megeed et al., 2012).
Herbicidal and Fungicidal Activities
N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have shown excellent herbicidal and fungicidal activities. This highlights the potential of pyridine derivatives in agricultural applications (Tian et al., 2009).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity. Several compounds in this series exhibited significant seizures protection, suggesting their potential use in treating epilepsy (Pandey & Srivastava, 2011).
Antibacterial Activity
Various pyridine derivatives have demonstrated weak antibacterial activity, opening avenues for their use in combating bacterial infections (Anusevičius et al., 2014).
Antifungal Activity
Compounds like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide have shown good antifungal activity against several strains, indicating their utility in treating fungal infections (Si, 2009).
Propriétés
IUPAC Name |
N-[[5-(3-chlorophenyl)pyridin-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-14-3-1-2-12(7-14)13-6-11(8-17-10-13)9-18-15-4-5-15/h1-3,6-8,10,15,18H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPBGCKHDONDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CN=C2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)

![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)
![(2-Methyl-1,3-dioxolan-4-yl)methyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1408245.png)


![Tert-butyl 2-[1-methyl-3-(methylamino)-3-oxopropyl]-1-hydrazinecarboxylate](/img/structure/B1408251.png)






